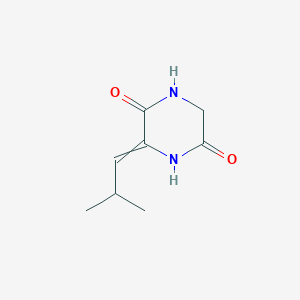
3-(2-Methylpropylidene)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropylidene)piperazine-2,5-dione is a member of the class of 2,5-diketopiperazines. These compounds are characterized by a piperazine ring substituted by oxo groups at positions 2 and 5, and by a methyl group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropylidene)piperazine-2,5-dione typically involves the cyclization of dipeptides or the condensation of aldehydes with piperazine-2,5-dione derivatives. One common method involves the condensation of methoxylated benzaldehydes to form (Z,Z)-benzylidene piperazine-2,5-diones . This method can be adapted to form both homo- and heterodimeric substituted piperazine-2,5-diones. Hydrogenation of these compounds can yield cis or trans isomers, with the cis isomer being the major product under certain conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of diketopiperazine synthesis, such as cyclization of dipeptides, can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Methylpropylidene)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Hydrogenation can yield cis or trans isomers of the compound.
Substitution: Substitution reactions can occur at the piperazine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-diones and their isomers .
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpropylidene)piperazine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Methylpropylidene)piperazine-2,5-dione involves its interaction with molecular targets and pathways. As a member of the diketopiperazine class, it is believed to exert its effects through the formation of cyclic amide linkages between peptides. Enzymes such as cyclodipeptide synthases and cyclodipeptide oxidase play a role in its chemical modification .
Vergleich Mit ähnlichen Verbindungen
3-Methylpiperazine-2,5-dione: This compound is similar in structure but lacks the 2-methylpropylidene group.
Nocazines D and E: These diketopiperazine derivatives are isolated from marine actinomycetes and have shown cytotoxic properties.
Uniqueness: 3-(2-Methylpropylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various isomers and derivatives makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63822-71-9 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(2-methylpropylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h3,5H,4H2,1-2H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
SGQAZRMAOVOIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C1C(=O)NCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
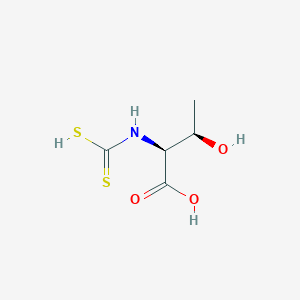
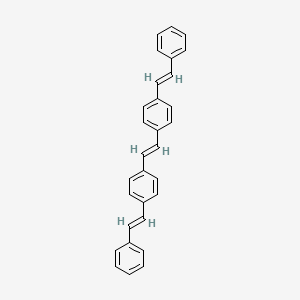
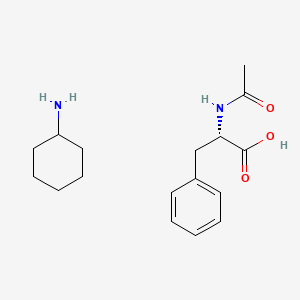
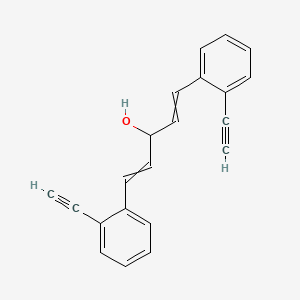

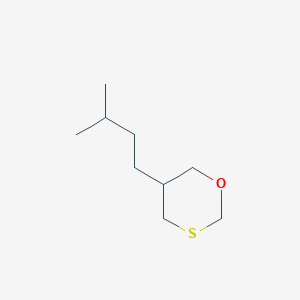


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)


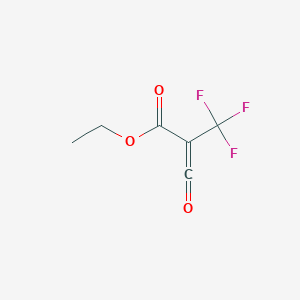
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
